![molecular formula C18H15NO3S B143713 3-Benzoyl-1-tosylpyrrole CAS No. 139261-90-8](/img/structure/B143713.png)
3-Benzoyl-1-tosylpyrrole
Overview
Description
The compound 3-Benzoyl-1-tosylpyrrole is a derivative of pyrrole, which is a five-membered aromatic heterocycle. The benzoyl and tosyl groups attached to the pyrrole ring suggest that the compound could exhibit interesting chemical and physical properties, as well as potential biological activity.
Synthesis Analysis
A convenient synthesis method for 3-Benzoylpyrrole derivatives, including this compound, involves the reaction of α,β-unsaturated ketones with tosylmethyl isocyanide in the presence of a mild base such as LiOH·H2O. This method has been shown to be economical and capable of producing various derivatives with good to excellent yields .
Molecular Structure Analysis
While the specific molecular structure of this compound is not detailed in the provided papers, related compounds have been studied using X-ray diffraction. For example, the crystal and molecular structure of a related compound, 3-p-toluoyl-1,2-dihydro-4H-pyrrolo-[2,1-c][1,4]benzoxazine-1,2,4-trione, was determined, which could provide insights into the structural aspects of this compound .
Chemical Reactions Analysis
The reactivity of similar 3-Benzoylpyrrole derivatives has been explored. For instance, 3-aroyl-1H-pyrrolo[2,1-c][1,4]benzoxazine-1,2,4-triones reacted with dimedone to yield spirocyclic compounds, indicating that the 3-Benzoyl group on a pyrrole ring can participate in cycloaddition reactions . Additionally, the interaction of 3-p-toluoyl derivatives with benzylamine has been studied, leading to the synthesis of complex heterocyclic compounds .
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound are not directly reported, but the properties of similar benzoylpyrrole derivatives have been investigated. For example, benzoylpyrrole-3-acetic acids were synthesized and their effects on active oxygen species were studied, indicating that these compounds could act as hydroxyl radical scavengers and potentially serve as protective agents against oxygen toxicity . This suggests that this compound may also possess antioxidative properties.
Scientific Research Applications
Corrosion Inhibition
3-Benzoyl-1-tosylpyrrole and its derivatives have been studied for their potential as corrosion inhibitors. Chafiq et al. (2020) investigated the inhibition properties of compounds structurally related to this compound for mild steel corrosion in acidic environments. The study revealed that these compounds effectively inhibit corrosion, attributed to their adsorption on the metal surface, which is both a physical and chemical process (Chafiq et al., 2020).
Synthetic Histone Deacetylase Inhibitors
Compounds related to this compound have been identified as a new class of synthetic histone deacetylase inhibitors. Ragno et al. (2004) designed and synthesized compounds based on the structural framework of this compound, which demonstrated significant inhibitory activity against HDAC1, an enzyme implicated in the regulation of gene expression. The biological activities of these compounds were validated through computational tools and experimental assays, showcasing their potential in therapeutic applications (Ragno et al., 2004).
Biosynthesis Studies
The benzoyl group, a part of the this compound structure, plays a crucial role in the biosynthesis of various natural products. Hertweck et al. (2001) delved into the biosynthesis of benzoic acid, a key structural element in many natural compounds. The study highlighted the complex biosynthetic pathways involving the benzoyl group, underscoring its significance in natural product chemistry (Hertweck et al., 2001).
Synthesis of Heterocyclic Compounds
This compound and its related compounds serve as key intermediates in the synthesis of a wide range of heterocyclic compounds. Soliman et al. (2010) utilized derivatives of this compound as starting materials to synthesize various heterocycles, including furanones, pyrrolinones, and quinazolinones. These compounds have diverse applications in pharmaceuticals and material sciences (Soliman et al., 2010).
Safety and Hazards
3-Benzoyl-1-tosylpyrrole is harmful by inhalation, in contact with skin, and if swallowed . In case of skin contact, it is recommended to wash the skin with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes . If irritation persists, seek medical attention .
properties
IUPAC Name |
[1-(4-methylphenyl)sulfonylpyrrol-3-yl]-phenylmethanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15NO3S/c1-14-7-9-17(10-8-14)23(21,22)19-12-11-16(13-19)18(20)15-5-3-2-4-6-15/h2-13H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WRDSTJINSJFSNC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2C=CC(=C2)C(=O)C3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15NO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40378295 | |
Record name | 3-Benzoyl-1-tosylpyrrole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40378295 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
325.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
139261-90-8 | |
Record name | 3-Benzoyl-1-tosylpyrrole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40378295 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the crystal structure of 3-Benzoyl-1-tosylpyrrole?
A1: this compound crystallizes in the monoclinic space group P21/c with the following unit cell parameters: a=13.5365 Å, b=10.1835 Å, c=12.5382 Å, and β=111.609°. The asymmetric unit contains one molecule (Z=4). []
Q2: What is the spatial arrangement of atoms in this compound?
A2: The nitrogen atom of the pyrrole ring adopts a near-planar configuration, deviating only 0.014 Å from the plane defined by the three atoms directly bonded to it. The pyrrole and benzoyl rings are not coplanar, forming a dihedral angle of 51.63°. Additionally, the S-N and S-O bond lengths are reported as 1.6866 Å and 1.426 Å, respectively. []
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